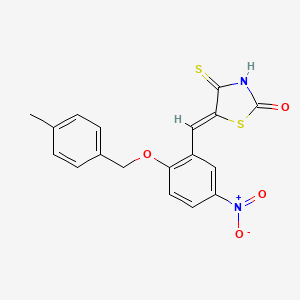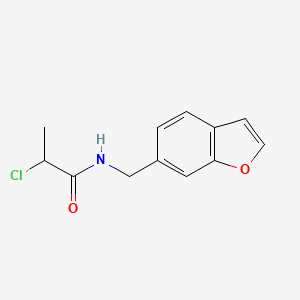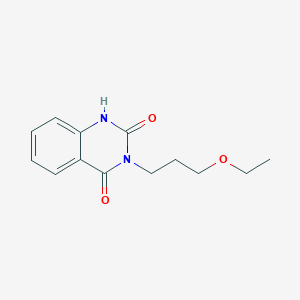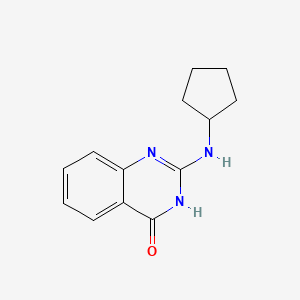
2-(cyclopentylamino)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylamino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a cyclopentylamino group attached to the second position.
Mécanisme D'action
Target of Action
Quinazolinone compounds have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . This suggests that the compound may interact with a variety of targets depending on the specific application.
Mode of Action
The broad applications of quinazolinone compounds suggest that they may interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Given the broad applications of quinazolinone compounds, it is likely that this compound affects multiple pathways, potentially leading to downstream effects such as antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .
Result of Action
The broad applications of quinazolinone compounds suggest that they may have a variety of effects at the molecular and cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Visible Light-Induced Condensation Cyclization
Reactants: 2-aminobenzamides and aldehydes.
Catalyst: Fluorescein as a photocatalyst.
Conditions: Visible light irradiation in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst.
-
Graphene Oxide Nanosheet Catalysis
Reactants: Anthranilamide (2-aminobenzamide) and an aldehyde/ketone.
Catalyst: Graphene oxide nanosheets.
Conditions: Aqueous medium at room temperature.
Industrial Production Methods
Industrial production methods for 2-(cyclopentylamino)quinazolin-4(3H)-one are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Quinazolinones can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.
Substitution: Quinazolinones can participate in substitution reactions, particularly at the amino group or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinazolinones can yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoquinazolin-4(3H)-one: Lacks the cyclopentylamino group but shares the quinazolinone core.
2-(Phenylamino)quinazolin-4(3H)-one: Contains a phenylamino group instead of a cyclopentylamino group.
2-(Methylamino)quinazolin-4(3H)-one: Contains a methylamino group instead of a cyclopentylamino group.
Uniqueness
2-(Cyclopentylamino)quinazolin-4(3H)-one is unique due to the presence of the cyclopentylamino group, which can influence its biological activity and chemical reactivity. This structural feature may confer specific binding properties and interactions with molecular targets, distinguishing it from other quinazolinone derivatives.
Propriétés
IUPAC Name |
2-(cyclopentylamino)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-12-10-7-3-4-8-11(10)15-13(16-12)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWLPLBIONSVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
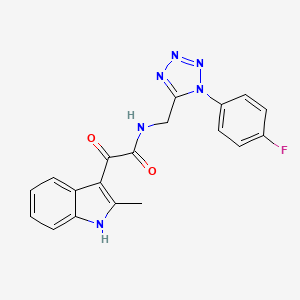
![rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B2996046.png)
![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2996048.png)

![(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2996051.png)

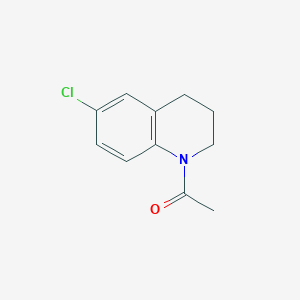
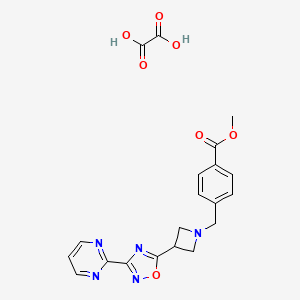
![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)
![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2996059.png)
